N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine
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Description
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine, also known as AMPD, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied in recent years due to its unique structure and promising therapeutic effects.
Scientific Research Applications
Water Oxidation Catalysts
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine has been utilized in the synthesis of dinuclear complexes for water oxidation. Zong and Thummel (2005) found that these complexes, when reacted with certain ligands, show potential in oxygen evolution, indicating their usefulness in catalytic water oxidation processes (Zong & Thummel, 2005).
Medicinal Chemistry
In medicinal chemistry, substituted pyridazine-3,6-diamines, a category that includes this compound, have been synthesized for potential therapeutic applications. Wlochal and Bailey (2015) describe a method for the facile synthesis of such compounds, highlighting their relevance in medicinal chemistry due to their unique structural and functional properties (Wlochal & Bailey, 2015).
Anticancer Agent Synthesis
The compound has been explored in the synthesis of potential anticancer agents. Temple et al. (1987) developed routes for synthesizing congeners with antitumor activity, indicating its potential use in creating novel anticancer therapies (Temple et al., 1987).
Pharmaceutical Applications
Further pharmaceutical applications are highlighted by Ukrainets et al. (2019), who explored the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. These compounds showed promise as analgesics and anti-inflammatory agents, with some exceeding the effectiveness of existing drugs (Ukrainets et al., 2019).
Synthesis of Novel Heterocyclic Compounds
The compound is also instrumental in the synthesis of new heterocyclic compounds. Ibrahim and Behbehani (2014) used it to create a novel class of pyridazin-3-one derivatives, showcasing its utility in developing new chemical entities for various applications (Ibrahim & Behbehani, 2014).
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-N-(5-methylpyridin-2-yl)pyridazine-3,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-2-3-10(15-8-9)16-12-5-4-11(17-18-12)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSSMKYLIIXGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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